L-Proline ethylamide
Overview
Description
L-Proline ethylamide is a derivative of the amino acid L-Proline. It is widely used as a starting reagent for the synthesis of biologically active compounds and pharmaceutical substances. This compound plays a significant role in the development of various drugs, including analogs of luteinizing hormone-releasing hormone, hepatitis C virus protease inhibitors, and inhibitors of pancreatic and leukocyte elastase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The traditional approach to synthesizing L-Proline ethylamide involves a multi-stage process. This includes the installation of protecting groups (usually tert-butyloxycarbonyl or benzyloxycarbonyl), preparation of the protected this compound, and finally deprotection .
A more recent method involves a one-step synthesis using dichlorodimethylsilane in pyridine as a solvent, followed by the addition of primary alkylamines. The reaction is optimized by controlling the dryness of the solvent and reagents, the amounts of dichlorodimethylsilane and ethylamine, and the temperature (ranging from -10 to 0 °C). The crude base of this compound is then converted to its hydrochloride form by adding aqueous hydrochloric acid .
Industrial Production Methods: For large-scale production, the one-step synthesis method is preferred due to its efficiency and scalability. The reaction can be performed on a scale of over 100 grams, and the pure this compound hydrochloride can be isolated without the need for column chromatography .
Chemical Reactions Analysis
Types of Reactions: L-Proline ethylamide undergoes various chemical reactions, including:
Amidation: The direct biocatalytic one-pot transformation of acids into amides without substrate activation.
Aldol Reactions: this compound can catalyze enantioselective aldol reactions, which are powerful methods for constructing chiral polyols.
Common Reagents and Conditions:
Amidation: Ammonia and a biocatalyst in an organic solvent such as 2-methyl-2-butanol at 70 °C.
Aldol Reactions: Acetone and 4-nitrobenzaldehyde as substrates, with this compound acting as the catalyst.
Major Products:
Amidation: L-Prolinamide, a key intermediate in drug synthesis.
Aldol Reactions: Chiral polyols, which are important in the synthesis of complex molecules.
Scientific Research Applications
L-Proline ethylamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of L-Proline ethylamide involves its ability to catalyze reactions with high stereoselectivity. It can proceed through iminium catalysis, enamine catalysis, or bifunctional acid–base catalysis . The compound’s bifunctional acid-base sites allow it to act as a catalyst in various chemical reactions, leading to the formation of complex molecules with high optical purity .
Comparison with Similar Compounds
L-Proline ethylamide is unique due to its high efficiency in catalyzing enantioselective reactions and its scalability for industrial production. Similar compounds include:
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid used in studying cellular metabolism.
Trans-4-hydroxy-L-Proline: A component of mammalian collagen used as a chiral building block in organic synthesis.
Cis-4-hydroxy-L-Proline: Another hydroxyproline used in the synthesis of pharmaceuticals.
These compounds share some functional similarities with this compound but differ in their specific applications and properties.
Properties
IUPAC Name |
(2S)-N-ethylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACAMSDOZKVKNP-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55446-83-8 | |
Record name | L-Proline ethylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055446838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-PROLINE ETHYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16B70W94PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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